(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
Overview
Description
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea is a chemical compound with the molecular formula C7H5ClN4S2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is also referred to as Tizanidine impurity B, indicating its relevance in the synthesis and analysis of Tizanidine, a muscle relaxant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea typically involves the reaction of 5-chloro-2,1,3-benzothiadiazol-4-amine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or thiols .
Scientific Research Applications
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is relevant in the synthesis and analysis of pharmaceutical compounds, such as Tizanidine.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,1,3-benzothiadiazole: This compound is structurally similar and shares some chemical properties with (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Another similar compound with related chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure and the presence of both chloro and thiourea functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZYIYKDOIGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652930 | |
Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-05-8 | |
Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51323-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051323058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ2WX28D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of identifying (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Tizanidine Hydrochloride samples?
A1: The presence of impurities, even in small amounts, can potentially impact the safety, efficacy, and stability of pharmaceutical products. Identifying and characterizing impurities like this compound in Tizanidine Hydrochloride is crucial for several reasons:
Q2: How was this compound identified in the Tizanidine Hydrochloride samples?
A2: Researchers utilized a combination of analytical techniques to identify and characterize the impurity:
- High-Performance Liquid Chromatography (HPLC): This technique separated the impurities from the main Tizanidine Hydrochloride compound based on their chemical properties. []
- Liquid Chromatography-Mass Spectrometry (LCMS): This method was employed to determine the mass-to-charge ratio of the separated impurities, providing crucial information about their molecular weight and aiding in structural elucidation. []
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